molecular formula C9H15NO3 B15292471 (3S)-3-(isocyanatomethyl)-5-methylhexanoic acid

(3S)-3-(isocyanatomethyl)-5-methylhexanoic acid

Katalognummer: B15292471
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: GRZPGJWQKHHQTO-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(Isocyanatomethyl)-5-methylhexanoic acid is an organic compound with a complex structure that includes an isocyanate group, a methyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Isocyanatomethyl)-5-methylhexanoic acid typically involves multiple steps. One common method includes the reaction of a suitable precursor with phosgene to introduce the isocyanate group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of (S)-3-(Isocyanatomethyl)-5-methylhexanoic acid may involve large-scale synthesis using automated reactors. The process generally includes the use of solvents and catalysts to optimize yield and efficiency. Safety measures are crucial due to the reactivity of the isocyanate group.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(Isocyanatomethyl)-5-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of (S)-3-(Isocyanatomethyl)-5-methylhexanoic acid often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-3-(Isocyanatomethyl)-5-methylhexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-3-(Isocyanatomethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable products. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and polymers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-3-(Aminomethyl)-5-methylhexanoic acid: This compound is similar in structure but contains an amino group instead of an isocyanate group.

    (S)-3-(Hydroxymethyl)-5-methylhexanoic acid: This compound contains a hydroxyl group instead of an isocyanate group.

Uniqueness

(S)-3-(Isocyanatomethyl)-5-methylhexanoic acid is unique due to the presence of the isocyanate group, which imparts specific reactivity and properties. This makes it valuable in applications where the formation of stable products with nucleophiles is desired.

Eigenschaften

Molekularformel

C9H15NO3

Molekulargewicht

185.22 g/mol

IUPAC-Name

(3S)-3-(isocyanatomethyl)-5-methylhexanoic acid

InChI

InChI=1S/C9H15NO3/c1-7(2)3-8(4-9(12)13)5-10-6-11/h7-8H,3-5H2,1-2H3,(H,12,13)/t8-/m0/s1

InChI-Schlüssel

GRZPGJWQKHHQTO-QMMMGPOBSA-N

Isomerische SMILES

CC(C)C[C@@H](CC(=O)O)CN=C=O

Kanonische SMILES

CC(C)CC(CC(=O)O)CN=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.